

Spectroscopic Profile of p-Decyloxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p-Decyloxyphenol*

Cat. No.: B1306926

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **p-decyloxyphenol**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **p-decyloxyphenol**.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.78	d	2H	Ar-H (ortho to -OH)
6.72	d	2H	Ar-H (ortho to -O(CH ₂) ₉ CH ₃)
4.85	s	1H	Ar-OH
3.88	t	2H	-OCH ₂ -
1.74	p	2H	-OCH ₂ CH ₂ -
1.43 - 1.26	m	14H	-(CH ₂) ₇ -
0.88	t	3H	-CH ₃

d = doublet, t = triplet, p = pentet, m = multiplet, s = singlet

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
153.2	C-O (Ar)
149.8	C-OH (Ar)
116.1	CH (Ar)
115.5	CH (Ar)
68.6	-OCH ₂ -
31.9	-CH ₂ -
29.6	-CH ₂ -
29.4	-CH ₂ -
29.3	-CH ₂ -
26.1	-CH ₂ -
22.7	-CH ₂ -
14.1	-CH ₃

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380	Broad	O-H stretch (phenolic)
2925, 2854	Strong	C-H stretch (aliphatic)
1508	Strong	C=C stretch (aromatic)
1230	Strong	C-O stretch (aryl ether)
1175	Medium	C-O stretch (phenol)
825	Strong	C-H bend (para-substituted aromatic)

Mass Spectrometry (MS) Data

m/z	Interpretation
250	$[M]^+$ (Molecular Ion)
110	$[C_6H_5OH]^+$ (Phenolic fragment)
94	$[C_6H_6O]^+$ (Rearrangement fragment)

Experimental Protocols

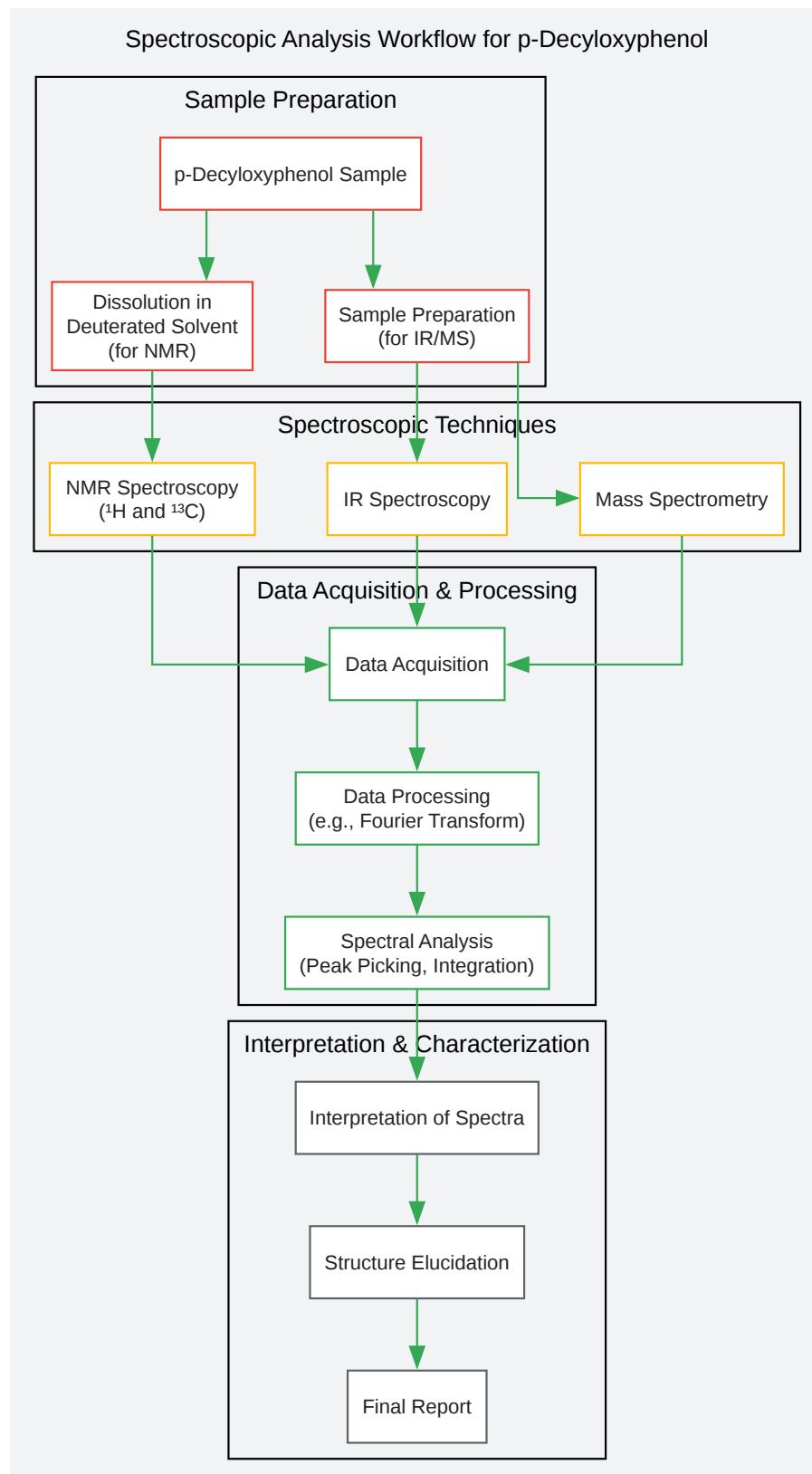
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **p-decyloxyphenol** is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d ($CDCl_3$) or dimethyl sulfoxide-d₆ ($DMSO-d_6$). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The solution is transferred to an NMR tube. Both 1H and ^{13}C NMR spectra are acquired on a spectrometer operating at a field strength of 400 MHz or higher. For 1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

For a solid sample of **p-decyloxyphenol**, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm^{-1} .


Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a high-energy electron beam, causing fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **p-decyloxyphenol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

This guide provides foundational spectroscopic data and protocols for **p-decyloxyphenol**.

Researchers are encouraged to consult specific instrument manuals and literature for more detailed procedures and advanced analytical techniques.

- To cite this document: BenchChem. [Spectroscopic Profile of p-Decyloxyphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1306926#p-decyloxyphenol-spectroscopic-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com